2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by a chloro substituent on the acetamide group and a tetrahydronaphthalene moiety, which contributes to its unique chemical properties. Its structural features suggest potential applications in medicinal chemistry and organic synthesis.
2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is classified as:
The synthesis of 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves a two-step process:
The reaction conditions often include:
The molecular formula for 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is C_{13}H_{14}ClN_{1}O_{1}. The structure consists of:
Key structural data includes:
2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can participate in several chemical reactions:
The reactivity profile is influenced by:
The mechanism of action for 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with biological targets such as enzymes or receptors.
In medicinal chemistry contexts:
Data on specific interactions is still under investigation but suggests potential therapeutic applications .
Key chemical properties include:
2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific applications:
Regioselective oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) precursors is critical for introducing functional groups at specific positions prior to amide formation. The C1 position of tetralin exhibits heightened reactivity due to its benzylic character, enabling targeted oxidation. Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes 1-tetralol to 1-tetralone at room temperature, achieving >85% yield with minimal over-oxidation to naphthalene derivatives [3]. Alternatively, catalytic aerobic oxidation using cobalt salen complexes in dimethyl sulfoxide (DMSO) provides a metal-free route to 1-tetralone, crucial for subsequent reductive amination steps .
Table 1: Regioselective Oxidation Methods for Tetralin Derivatives
Substrate | Oxidizing System | Temperature | Yield (%) | Selectivity (C1:C4) |
---|---|---|---|---|
1-Tetralol | MnO₂/DCM | 25°C | 86 | >99:1 |
1-Tetralol | Co-salen/O₂/DMSO | 80°C | 78 | 95:5 |
1,2,3,4-Tetrahydro-naphthalene | t-BuOOH/VO(acac)₂ | 60°C | 70 | 90:10 (epoxidation) |
Challenges arise in preventing C4 oxidation byproducts, which compete kinetically at elevated temperatures. Microwave-assisted oxidation using tert-butyl hydroperoxide (t-BuOOH) and vanadium catalysts reduces reaction times to <30 minutes while maintaining C1 selectivity at 90% – a key advancement for continuous-flow manufacturing .
N-Methylation of N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide intermediates employs two dominant pathways: (1) acidic hydrolysis of the acetamide group followed by reductive methylation, or (2) direct alkylation of the tetralin amine. Hydrolysis under refluxing 6M HCl generates the primary amine hydrochloride salt in 92% yield, which undergoes Eschweiler-Clarke methylation using formaldehyde/formic acid to install the N-methyl group [3]. This method avoids metal catalysts but generates stoichiometric waste.
Direct N-methylation utilizes methyl iodide in the presence of phase-transfer catalysts (tetrabutylammonium bromide) and potassium carbonate in toluene, achieving 88% yield at 80°C within 4 hours. Alternative methylating agents like dimethyl sulfate in pyridine demonstrate higher reactivity (95% yield, 1 hour), though genotoxicity concerns limit industrial adoption . Critical to both routes is the prevention of N,N-dimethylation byproducts, controlled via stoichiometric ratios (1:1.05 amine:methylating agent) and temperature modulation.
Table 2: N-Methylation Efficiency Comparison
Method | Conditions | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Eschweiler-Clarke | HCOOH/HCHO, 100°C | 12 | 92 | <2% dimethyl |
Methyl iodide/K₂CO₃ | CH₃I, K₂CO₃, TBA-Br, toluene, 80°C | 4 | 88 | 5% quaternary salt |
Dimethyl sulfate/pyridine | (CH₃O)₂SO₂, pyridine, 60°C | 1 | 95 | <1% dimethyl |
The final C–N bond formation between N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and chloroacetyl chloride showcases significant dependence on catalysts and solvents. Triethylamine (2.0 equiv) in dichloromethane at 0°C provides 82% yield but suffers from hydrochloride salt precipitation, slowing reaction kinetics [3]. Switching to Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system) with tetrabutylammonium hydrogen sulfate (0.1 mol%) enhances yields to 94% by improving interfacial contact.
Notably, polymer-supported catalysts like polystyrene-bound DMAP (PS-DMAP) enable catalyst recycling without yield erosion (5 cycles, 90–92% yield). This heterogeneous system reduces residual catalyst in the product to <50 ppm, meeting pharmaceutical purity standards. Microwave acceleration (100°C, 20 minutes) in DMSO further boosts yields to 96% by minimizing chloroacetate ester byproducts .
Table 3: Catalytic Systems for Chloroacetamide Coupling
Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Triethylamine | Dichloromethane | 0°C | 3 | 82 | 8% ester |
NaOH/TBA-HSO₄ | H₂O/DCM | 25°C | 1 | 94 | <1% ester |
PS-DMAP | THF | 70°C | 2 | 91 | None detected |
None (microwave) | DMSO | 100°C | 0.33 | 96 | 3% hydrolyzed acid |
Scalable production of 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS 276886-84-1) integrates cost efficiency with purity constraints. A three-step sequence from 1-tetralone achieves 78% overall yield at multi-kilogram scale:
Solvent selection critically impacts yield: replacing THF with methyl tert-butyl ether (MTBE) in the acylation step reduces impurities by 40% due to suppressed side reactions. Continuous flow hydrogenation at 20 bar H₂ increases space-time yield by 3× compared to batch reactors. Final purification via antisolvent crystallization (water/ethanol) delivers >99.8% purity, avoiding silica gel residues from chromatography .
Table 4: Industrial Process Economics (Per Kilogram Basis)
Parameter | Batch Process | Continuous Flow | Cost Reduction |
---|---|---|---|
Raw Material Cost | $1,220 | $1,180 | 3.3% |
Reaction Time | 34 hours | 11 hours | 67% |
Yield | 73% | 78% | +5% absolute |
Purity | 99.2% | 99.8% | +0.6% absolute |
Solvent Consumption | 82 L/kg | 28 L/kg | 66% |
Key cost drivers include chloroacetyl chloride (48% of material costs) and PtO₂ catalyst recovery. Implementing catalyst recycling loops and solvent recovery distillation reduces production costs by 22%, enabling gram-scale pricing at $765–$1,295 depending on quantity [1].
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